molecular formula C21H22N2O2S B2908141 1-(2-hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 941979-21-1

1-(2-hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No.: B2908141
CAS No.: 941979-21-1
M. Wt: 366.48
InChI Key: IPBSWDWONZUJSU-UHFFFAOYSA-N
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Description

1-(2-hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxyethyl Group: This step involves the alkylation of the quinazolinone core with 2-bromoethanol in the presence of a base such as potassium carbonate.

    Thioether Formation: The final step involves the reaction of the intermediate with naphthalen-1-ylmethyl thiol under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one can undergo various chemical reactions:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The quinazolinone core can be reduced to the corresponding tetrahydroquinazoline using reducing agents such as lithium aluminum hydride.

    Substitution: The thioether linkage can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: 1-(2-carboxyethyl)-4-((naphthalen-1-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one.

    Reduction: 1-(2-hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-5,6,7,8-tetrahydroquinazoline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents due to its potential biological activity.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of quinazolinone derivatives with biological targets.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the naphthalen-1-ylmethyl thioether can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-hydroxyethyl)-4-((phenylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one: Similar structure but with a phenyl group instead of a naphthalen-1-yl group.

    1-(2-hydroxyethyl)-4-((benzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one: Similar structure but with a benzyl group instead of a naphthalen-1-yl group.

Uniqueness

1-(2-hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is unique due to the presence of the naphthalen-1-ylmethyl thioether, which can provide distinct hydrophobic interactions and electronic properties compared to its analogs.

Properties

IUPAC Name

1-(2-hydroxyethyl)-4-(naphthalen-1-ylmethylsulfanyl)-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c24-13-12-23-19-11-4-3-10-18(19)20(22-21(23)25)26-14-16-8-5-7-15-6-1-2-9-17(15)16/h1-2,5-9,24H,3-4,10-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBSWDWONZUJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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